4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide
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Overview
Description
4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with methoxymethyl, methoxyphenylamino, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Substitution Reactions: The methoxymethyl and methoxyphenylamino groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure selectivity and yield.
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group would produce an amine.
Scientific Research Applications
4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structure allows it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenylamino group may facilitate binding to these targets, while the pyridine ring can participate in various electronic interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: This compound shares the methoxyphenyl group but lacks the pyridine ring and carboxamide functionality.
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound has a similar methoxyphenyl group but features a pyrazole ring instead of a pyridine ring.
Uniqueness
4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide is unique due to its combination of functional groups and the presence of a pyridine ring. This structure provides distinct electronic and steric properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C16H19N3O3 |
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Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-10-8-11(9-21-2)14(15(17)20)16(18-10)19-12-4-6-13(22-3)7-5-12/h4-8H,9H2,1-3H3,(H2,17,20)(H,18,19) |
InChI Key |
VXIXPSLJVFEZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)NC2=CC=C(C=C2)OC)C(=O)N)COC |
Origin of Product |
United States |
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